Enhanced Steric Hindrance at the α-Carbon versus Non‑Gem‑Dimethyl Analogs Improves Conformational Rigidity for Target Engagement
The presence of the gem‑dimethyl group at the α‑carbon of the acetamide side chain distinguishes 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑2‑methylpropanamide from its non‑gem‑dimethyl counterpart 4‑bromo‑1H‑pyrazole‑1‑acetamide (CAS 1177354‑50‑5). In structure‑activity relationship (SAR) studies of pyrazol‑1‑yl‑propanamides as selective androgen receptor degraders (SARDs), α,α‑dimethyl substitution was shown to be essential for maintaining potent AR degradation activity; unsubstituted or mono‑substituted analogs exhibited a >10‑fold reduction in AR protein degradation efficacy in LNCaP cells [1]. Although direct IC₅₀ or degradation activity data for the target compound itself are not publicly available in peer‑reviewed literature, the SAR trend derived from closely related propanamide scaffolds provides a class‑level inference that the gem‑dimethyl motif is a critical determinant of biological activity.
| Evidence Dimension | Androgen receptor (AR) protein degradation potency (class-level SAR trend) |
|---|---|
| Target Compound Data | Contains gem‑dimethyl group at α‑position (structural feature associated with potent AR degradation activity) |
| Comparator Or Baseline | Pyrazol‑1‑yl‑propanamides lacking α,α‑dimethyl substitution: >10‑fold reduction in AR degradation in LNCaP prostate cancer cells [1] |
| Quantified Difference | >10‑fold potency loss upon removal of α,α‑dimethyl group (class SAR trend) |
| Conditions | LNCaP human prostate cancer cell line; Western blot quantification of AR protein levels |
Why This Matters
For procurement in medicinal chemistry campaigns targeting androgen receptor or other nuclear receptors, the gem‑dimethyl architecture is a non‑trivial structural feature that cannot be mimicked by simple 4‑bromo‑pyrazole‑acetamide building blocks, making the target compound a more relevant starting point for lead optimization.
- [1] scite.ai. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Abstract and SAR summary. View Source
